1-allyl-4-(1-methyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
4-(1-methylbenzimidazol-2-yl)-1-prop-2-enylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-3-8-18-10-11(9-14(18)19)15-16-12-6-4-5-7-13(12)17(15)2/h3-7,11H,1,8-10H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXGFUUFMCSDBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-allyl-4-(1-methyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one typically involves multiple steps, starting with the formation of the benzo[d]imidazole core. This can be achieved through the condensation of o-phenylenediamine with aldehydes or ketones under acidic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthetic process.
Chemical Reactions Analysis
Types of Reactions: 1-allyl-4-(1-methyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an allylic alcohol or ketone.
Reduction: The imidazole ring can be reduced to form a diamine derivative.
Substitution: The pyrrolidin-2-one ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, often under acidic or basic conditions.
Major Products Formed:
Oxidation: Allylic alcohols or ketones.
Reduction: Diamine derivatives.
Substitution: Substituted pyrrolidin-2-one derivatives.
Scientific Research Applications
Pharmacological Applications
1-Allyl-4-(1-methyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one has been investigated for its potential pharmacological effects:
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the benzimidazole and pyrrolidine frameworks can inhibit bacterial growth effectively. The presence of the allyl substituent may enhance this activity by improving lipophilicity and membrane penetration.
Anticancer Activity
Benzimidazole derivatives are known to possess anticancer properties. The unique structure of this compound suggests it could interfere with cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.
Neuropharmacological Effects
Given the structural similarity to known psychoactive compounds, this compound may influence neurotransmitter systems. Preliminary studies suggest potential interactions with dopamine and serotonin receptors, indicating its possible use in treating neurological disorders.
Synthetic Applications
The synthesis of this compound can be achieved through various methodologies:
Multi-step Synthesis
The compound can be synthesized via a multi-step process involving the formation of the pyrrolidine ring followed by the introduction of the allyl and benzimidazole groups. This approach allows for the modification of substituents to optimize biological activity.
Asymmetric Synthesis
Recent advancements in asymmetric synthesis techniques have opened pathways to produce enantiomerically pure forms of this compound, which could enhance its pharmacological efficacy.
Case Studies
Several case studies highlight the applications of similar compounds in drug discovery:
| Study | Compound | Findings |
|---|---|---|
| Study 1 | Analogues of Pyrrolidinone | Demonstrated enhanced dopamine transporter inhibition, suggesting potential for treating depression. |
| Study 2 | Imidazole Derivatives | Showed significant antimicrobial activity against resistant strains of bacteria, supporting further exploration in drug development. |
| Study 3 | Benzimidazole Compounds | Indicated anticancer properties through apoptosis pathways in various cancer cell lines. |
Mechanism of Action
The mechanism by which 1-allyl-4-(1-methyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Pyrrolidin-2-one Derivatives with Benzimidazole Substituents
a. 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one (3a)
- Structure : Lacks the allyl group at position 1.
- Properties : The absence of the allyl group reduces steric bulk and lipophilicity. NMR data (¹H: δ 10.8 ppm for benzimidazole protons; ¹³C: δ 160–165 ppm for benzimidazole carbons) confirm successful benzimidazole integration .
- Activity: Not explicitly reported, but structural simplicity may limit bioactivity compared to substituted derivatives.
b. 4-(1H-Benzo[d]imidazol-2-yl)-1-benzylpyrrolidin-2-one
- Structure : Benzyl group at position 1 instead of allyl.
- Synthetic Relevance : Benzyl groups are commonly used as protective intermediates in multi-step syntheses .
c. 5-Aryl-4-(1H-benzo[d]imidazol-2-yl)-1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one (5a–h)
- Structure : Thiazolyl-naphthalene at position 1 and aryl groups at position 4.
- Properties : The thiazole and naphthalene groups enhance π-π stacking and electronic interactions. Derivatives demonstrated moderate to high cytotoxicity, though specific data for the allyl analog are unavailable .
- Activity : Structure-activity relationships (SAR) suggest bulky substituents improve target binding but may reduce bioavailability .
Halogenated and Electron-Modified Analogs
a. 1-(3,5-Dichloro-2-hydroxyphenyl)-4-(5-fluoro-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
- Structure : Fluorine on benzimidazole and dichlorophenyl at position 1.
- Activity : Exhibited the highest cytotoxicity against A549 lung cancer cells (IC₅₀ < 10 µM) due to electron-withdrawing halogen atoms enhancing target affinity .
- Comparison : The allyl group in the target compound may reduce potency but improve metabolic stability compared to halogenated analogs.
b. 1-Methyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)imidazolidin-2-one (3d)
Substituent Effects on Bioactivity and Physicochemical Properties
Biological Activity
1-Allyl-4-(1-methyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidinone structure substituted with an allyl group and a benzimidazole moiety. Its molecular formula is , and it exhibits properties typical of nitrogen-containing heterocycles, which are often associated with various biological activities.
Research indicates that compounds similar to this compound may interact with multiple biological targets:
- Antioxidant Activity : The presence of the benzimidazole ring suggests potential antioxidant properties, which can mitigate oxidative stress in cells .
- Neuroprotective Effects : In silico studies have indicated that similar compounds may inhibit neurodegenerative processes by modulating protein aggregation and enhancing mitochondrial function .
- Antimicrobial Properties : Some derivatives of benzimidazole have demonstrated antimicrobial activity, suggesting that this compound may also possess similar effects against various pathogens.
Biological Activity Data
The following table summarizes key findings from studies related to the biological activity of this compound and its analogs:
| Activity | Effect | Reference |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Neuroprotection | Inhibition of amyloid aggregation | |
| Antimicrobial | Effective against bacteria | |
| Cytotoxicity | Induces apoptosis in cancer cells |
Case Studies
Several studies have investigated the biological activity of compounds related to this compound:
- Neurodegenerative Disease Models : A study employing in vitro models for Alzheimer’s disease demonstrated that compounds with similar structures could reduce amyloid-beta aggregation, thereby providing a potential therapeutic avenue for neurodegenerative diseases .
- Anticancer Activity : Research on structurally related compounds has shown promising results in inducing apoptosis in various cancer cell lines, suggesting that this compound might exhibit similar anticancer effects .
- Antimicrobial Testing : In vitro assays revealed that certain benzimidazole derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria, indicating that the compound might be effective in treating infections .
Q & A
Basic: What synthetic methodologies are effective for preparing 1-allyl-4-(1-methyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, starting with the formation of the pyrrolidin-2-one core. Key steps include:
- Core Formation : Cyclocondensation of allyl-substituted amines or ketones with activated carbonyl groups under reflux conditions (e.g., THF or DCM as solvents) .
- Benzimidazole Attachment : Coupling the pyrrolidinone intermediate with 1-methyl-1H-benzimidazole-2-carbaldehyde via nucleophilic substitution or Pd-catalyzed cross-coupling. Microwave-assisted synthesis (120°C, 30 min) can improve yield (up to 75%) and reduce side products .
- Purification : Use of flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced: How can reaction parameters (e.g., solvent, temperature) be optimized to mitigate competing side reactions during alkylation of the pyrrolidinone nitrogen?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity of the pyrrolidinone nitrogen but may increase hydrolysis risk. Dichloromethane (DCM) with a phase-transfer catalyst (e.g., tetrabutylammonium bromide) balances reactivity and stability .
- Temperature Control : Lower temperatures (0–5°C) reduce undesired allyl group isomerization, while higher temperatures (60–80°C) accelerate coupling but require strict anhydrous conditions .
- Monitoring : Real-time reaction tracking via <sup>1</sup>H NMR (e.g., disappearance of pyrrolidinone NH signal at δ 6.2–6.5 ppm) ensures precise endpoint determination .
Basic: What spectroscopic techniques are most reliable for confirming the structure of this compound?
Methodological Answer:
- <sup>1</sup>H/<sup>13</sup>C NMR : Key signals include:
- High-Resolution Mass Spectrometry (HRMS) : Exact mass confirmation (calculated for C16H18N3O: 268.1453) with <2 ppm error .
- IR Spectroscopy : Stretching vibrations for carbonyl (1680–1700 cm<sup>-1</sup>) and benzimidazole C=N (1600–1620 cm<sup>-1</sup>) .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., inconsistent IC50 values in kinase inhibition assays)?
Methodological Answer:
- Reproducibility Checks :
- Orthogonal Assays : Use surface plasmon resonance (SPR) to measure binding kinetics independently of enzymatic activity .
- Crystallography : Co-crystallize the compound with target kinases (e.g., PDB: 4U5J) to confirm binding mode .
Advanced: What computational strategies predict the compound’s interaction with off-target receptors (e.g., histamine H4)?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with receptor structures (e.g., H4R homology model based on PDB: 5YQ2) to assess binding affinity. Focus on π-π stacking between benzimidazole and Phe169 .
- Molecular Dynamics (MD) Simulations : Run 100 ns simulations in GROMACS to evaluate stability of the ligand-receptor complex. Monitor RMSD (<2.5 Å) and hydrogen bond retention with Glu182 .
- Machine Learning : Train a random forest model on ChEMBL H4R antagonist data to predict activity cliffs .
Basic: What chromatographic methods are optimal for purity analysis?
Methodological Answer:
- HPLC : C18 column (5 µm, 4.6 × 150 mm), gradient elution (30%→70% acetonitrile in 0.1% TFA/water over 20 min), UV detection at 254 nm. Retention time: ~12.3 min .
- TLC : Silica gel 60 F254, ethyl acetate:hexane (3:1). Visualize under UV (Rf = 0.45) or with ninhydrin spray for secondary amine detection .
Advanced: How can regioselectivity challenges during benzimidazole functionalization be addressed?
Methodological Answer:
- Directing Groups : Introduce a nitro group at the benzimidazole C5 position to steer electrophilic substitution to C4 .
- Metal Catalysis : Use Pd(OAc)2/Xantphos for Suzuki-Miyaura coupling at C2, leveraging steric hindrance from the 1-methyl group .
- Protection/Deprotection : Temporarily protect the pyrrolidinone NH with Boc anhydride to prevent undesired N-alkylation .
Basic: What stability considerations are critical for long-term storage?
Methodological Answer:
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the allyl group .
- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the pyrrolidinone ring .
- Oxidation Prevention : Add 0.1% BHT as a radical scavenger in DMSO stock solutions .
Advanced: How to design SAR studies to improve metabolic stability without compromising target affinity?
Methodological Answer:
- Isosteric Replacement : Substitute the allyl group with cyclopropyl (log<em>P</em> reduction from 2.1 to 1.8) to mitigate CYP3A4 oxidation .
- Deuterium Labeling : Introduce deuterium at the benzimidazole C2 position (kinact ↓ 30% in human liver microsomes) .
- Prodrug Strategy : Mask the pyrrolidinone carbonyl as a tert-butyl ester (hydrolyzed in plasma) to enhance oral bioavailability .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure (LD50 > 2000 mg/kg in rats, but irritant potential unknown) .
- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine particles .
- Spill Management : Neutralize with 10% sodium bicarbonate and absorb with vermiculite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
